molecular formula C21H26O3 B192612 Triptophenolide methyl ether CAS No. 74311-48-1

Triptophenolide methyl ether

Cat. No. B192612
CAS RN: 74311-48-1
M. Wt: 326.4 g/mol
InChI Key: JQYCSQASGZODFD-GHTZIAJQSA-N
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Description

Triptophenolide methyl ether is a tetracyclic diterpenoid with the formula C21H26O3 . It was originally isolated from Tripterygium wilfordii . It is a colorless crystalline plate isolated from ethyl acetate extracts of Tripterygium wilfordii .


Synthesis Analysis

An efficient synthesis of triptophenolide methyl ether from the readily available abietic acid in nine steps has been described . This synthesis method is characterized by its low cost, high yield, and easy operation . Every reaction in this route has been successfully scaled-up to a 100g substrate level without loss of yield .


Molecular Structure Analysis

Triptophenolide methyl ether is a tetracyclic diterpenoid with the formula C21H26O3 .


Chemical Reactions Analysis

Ethers, including triptophenolide methyl ether, can undergo acidic cleavage where the ether oxygen is protonated to form a good leaving group. This group can be eliminated as part of an SN2, SN1, or E1 reaction mechanism . The mechanistic pathway is primarily determined by the strong acid used and the type of substituents attached to the ether .

Scientific Research Applications

  • Efficient Synthesis of Triptophenolide Methyl Ether : Zhou et al. (2010) described an efficient synthesis method for triptophenolide methyl ether from readily available abietic acid. This process, characterized by low cost, high yield, and easy operation, was also successfully scaled up to a 100 g substrate level without loss of yield. This synthesis is significant for the production of (-)-triptolide (Zhou et al., 2010).

  • Enantioselective Total Synthesis of Related Compounds : Yang et al. (2000) achieved the first enantioselective total synthesis of several compounds, including (+)-Triptophenolide methyl ether. The key step in this synthesis involved lanthanide triflate-catalyzed oxidative radical cyclization, leading to the preparation of (+)-Triptophenolide methyl ether with high enantiomeric excess. This research is crucial for understanding the synthesis of natural products related to triptophenolide methyl ether (Yang et al., 2000).

  • Isolation and Structural Analysis : Deng et al. (1982) reported on the isolation and structural analysis of triptophenolide methyl ether from Tripterygium wilfordii Hook. f. They identified triptophenolide methyl ether as one of the diterpenoid-lactones isolated and determined its structure through spectroscopic analysis and the preparation of derivatives. This study contributed to the understanding of the chemical constituents of Tripterygium wilfordii (Deng et al., 1982).

  • Analysis of Related Compounds : Li et al. (2008) conducted an analysis of triptophenolide and its related compounds from Tripterygium wilfordii Hook.f using negative electrospray tandem mass spectrometry. They investigated the fragmentation mechanisms of these compounds, which is essential for understanding the metabolites of triptophenolide-related compounds (Li et al., 2008).

  • Separation of Diterpenoids : Peng et al. (2008) utilized high-speed counter-current chromatography (HSCCC) for the separation of bioactive compounds, including triptophenolide, from Triperygium wilfordii Hook.f. This method allowed for the efficient separation and purification of these compounds, which is vital for further research and potential applications (Peng et al., 2008).

Safety And Hazards

Triptophenolide methyl ether is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

While specific future directions for triptophenolide methyl ether are not mentioned in the search results, there is ongoing research into the synthesis of triptolide and its related compounds . This includes the key intermediate triptophenolide methyl ether . The research aims to improve the synthesis process and understand the field better .

properties

IUPAC Name

(3bR,9bS)-6-methoxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3/c1-12(2)13-5-7-17-15(19(13)23-4)6-8-18-16-11-24-20(22)14(16)9-10-21(17,18)3/h5,7,12,18H,6,8-11H2,1-4H3/t18-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYCSQASGZODFD-GHTZIAJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C2=C(C=C1)C3(CCC4=C(C3CC2)COC4=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C2=C(C=C1)[C@]3(CCC4=C([C@@H]3CC2)COC4=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70225324
Record name Triptophenolide methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70225324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triptophenolide methyl ether

CAS RN

74311-48-1
Record name Triptophenolide methyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74311-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triptophenolide methyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074311481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triptophenolide methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70225324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
B Zhou, X Li, H Feng, Y Li - Tetrahedron, 2010 - Elsevier
… and the key intermediate triptophenolide methyl ether 4, 20 which … the total synthesis of triptophenolide methyl ether 4 and (−)-… the total synthesis of triptophenolide methyl ether 4 and (−)-…
Number of citations: 40 www.sciencedirect.com
D Yang, XY Ye, M Xu - The Journal of Organic Chemistry, 2000 - ACS Publications
… The key steps include (i) triepoxide construction from triptophenolide methyl ether (5), 8 (ii) lactone formation from tricyclic compound A, (iii) asymmetric radical cyclization of B, and (iv) …
Number of citations: 111 pubs.acs.org
FX Deng, BN Zhou, GQ Song… - Yao xue xue bao= Acta …, 1982 - pubmed.ncbi.nlm.nih.gov
… The isolation and structure of two new diterpenoid-lactones, triptophenolide methyl ether and neotriptophenolide (author's transl)] … The isolation and structure of two new …
Number of citations: 13 pubmed.ncbi.nlm.nih.gov
X Zhang, Z Xiao, H Xu - Beilstein Journal of Organic Chemistry, 2019 - beilstein-journals.org
… ,C-6 tetracyclic olefin intermediate 45 to triptophenolide methyl ether (8) is a troublesome work (60… Thus, it may not be possible to obtain the desired triptophenolide methyl ether (8) in a …
Number of citations: 15 www.beilstein-journals.org
XW Wang, H Xie - Drugs of the Future, 1999 - access.portico.org
… They include triptonide, tripchlorolide, triptriolide, triptolidenol, triptophenolide methyl ether, 16-hydroxytriptolide, 12-methoxy-triptonoterpene, triptotriterpenic acid B, 1-hydroxy-2, 6, 8-…
Number of citations: 16 access.portico.org
L Tong, Q Zhao, E Datan, GQ Lin, I Minn… - Natural product …, 2021 - pubs.rsc.org
… Spiro-epoxidation of 28 with dimethylsulfonium methylide, subsequent epoxide cleavage and lactonization with HCl delivered triptophenolide methyl ether (29). C-7α hydroxylation of …
Number of citations: 68 pubs.rsc.org
B Zhou, Z Miao, G Deng, J Ding, Y Yang… - Bioorganic & medicinal …, 2010 - Elsevier
… of 9,11-β-epoxide on triptonide 2 was difficult owing to the presence of 12,13-α-epoxide which was very sensitive to nucleophilic attack, we chose the triptophenolide methyl ether 15 as …
Number of citations: 32 www.sciencedirect.com
SW Chen, NN Zhou, C Li - Mini-Reviews in Organic Chemistry, 2012 - ingentaconnect.com
… Alternatively, an efficient synthesis of triptophenolide methyl ether 12 from (+)-abietic acid 57 developed by Li’s group as shown in Scheme 7, and successfully applied the procedure to …
Number of citations: 7 www.ingentaconnect.com
FX Deng, SQ Huang, GQ Song, CQ Hu - Acta Pharmaceu. Sinica, 1982
Number of citations: 12
KH Schlick, MJ Cloninger, Y Ren, DD Lantvit… - Tetrahedron, 2010
Number of citations: 0

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